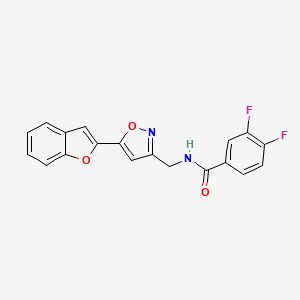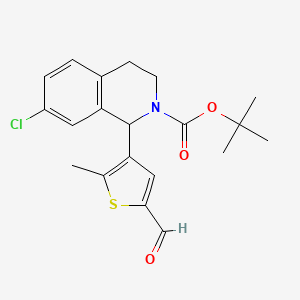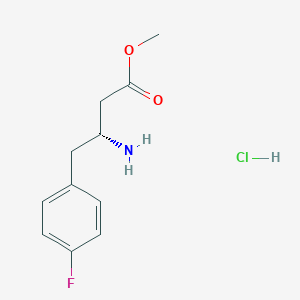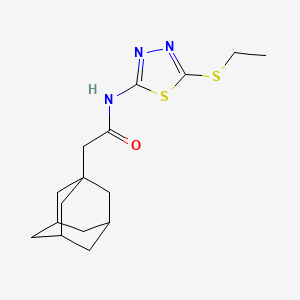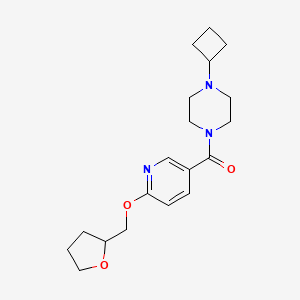
(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the use of ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For instance, pyrrolidine compounds, which share a similar nitrogen heterocycle, can be synthesized from different cyclic or acyclic precursors .Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds play a crucial role in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, has been reported through reactions catalyzed under oxidative carbonylation conditions. These syntheses involve catalytic reactions in the presence of palladium catalysts, offering a pathway to a range of heterocyclic structures with potential applications in drug discovery and development (Bacchi et al., 2005).
Scale-up Campaigns for H3 Antagonists
Scale-up syntheses of structurally similar H3 receptor antagonists have been developed, highlighting the pharmaceutical industry's interest in optimizing the production of compounds with potential therapeutic benefits. These campaigns involve the evolution of synthesis processes to minimize costs and improve efficiency, demonstrating the compound's relevance in pharmacological contexts (Pippel et al., 2011).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction (XRD) studies, provides detailed insights into the compound's conformation and intermolecular interactions. This information is crucial for understanding the compound's chemical behavior and potential interactions in biological systems, which can inform drug design and synthesis strategies (Lakshminarayana et al., 2009).
Antimicrobial Activity Studies
The synthesis and evaluation of pyridine derivatives for antimicrobial activity represent another significant application of such compounds. These studies contribute to the discovery of new antimicrobial agents, addressing the ongoing need for novel treatments against resistant strains of bacteria and fungi (Patel et al., 2011).
properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-3-1-4-16)15-6-7-18(20-13-15)25-14-17-5-2-12-24-17/h6-7,13,16-17H,1-5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUVUNAVXCNGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)

![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)
![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)


